1-(1H-Indol-3-yl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

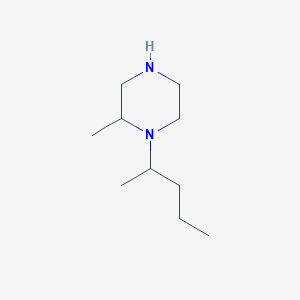

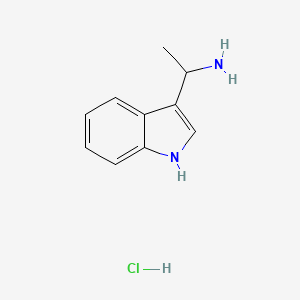

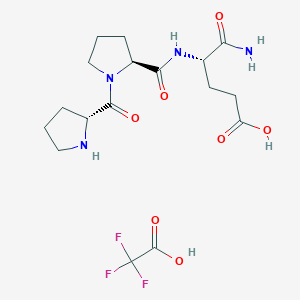

1-(1H-Indol-3-yl)ethanamine hydrochloride, also known as tryptamine hydrochloride, is a chemical compound that belongs to the family of tryptamines. It is a derivative of indole, a heterocyclic aromatic organic compound.

Mechanism of Action

Target of Action

The primary targets of 1-(1H-Indol-3-yl)ethanamine hydrochloride, also known as 1-(1H-Indol-3-yl)-ethylamine hydrochloride, are bacterial strains, particularly Staphylococcus aureus , including MRSA and VISA strains . These bacteria are common human pathogens and are often resistant to many antibiotics.

Mode of Action

The compound interacts with its bacterial targets by inhibiting their growth

Biochemical Pathways

It is clear that the compound’s antibacterial activity is linked to its ability to inhibit the growth of certain bacterial strains .

Result of Action

The primary result of the action of this compound is the inhibition of growth in certain bacterial strains, including Staphylococcus aureus . This makes it a potential candidate for the development of new antibacterial agents.

Biochemical Analysis

Biochemical Properties

1-(1H-Indol-3-yl)ethanamine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of neurotransmission and signal transduction. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines, including neurotransmitters. The interaction between this compound and MAO can influence the levels of neurotransmitters in the brain, thereby affecting mood and cognitive functions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the serotonin receptor, leading to changes in intracellular signaling cascades that regulate mood, appetite, and sleep. Additionally, this compound can impact gene expression by binding to specific transcription factors, thereby influencing the transcription of genes involved in neurotransmission .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to serotonin receptors, leading to the activation or inhibition of downstream signaling pathways. It can also inhibit the activity of monoamine oxidase, thereby increasing the levels of monoamines in the brain. These interactions result in changes in gene expression and enzyme activity, ultimately affecting neurotransmission and cognitive functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance neurotransmission and improve cognitive functions. At high doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of tryptamines. This compound interacts with enzymes such as monoamine oxidase and tryptophan hydroxylase, which are involved in the synthesis and degradation of neurotransmitters. These interactions can affect metabolic flux and metabolite levels, influencing the overall balance of neurotransmitters in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neurotransmission. Additionally, it can interact with transporters such as the serotonin transporter, which facilitates its uptake into neurons .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the synaptic vesicles and the cytoplasm of neurons. This localization is essential for its activity and function, as it allows the compound to interact with neurotransmitter receptors and enzymes involved in neurotransmission. Post-translational modifications, such as phosphorylation, can also influence the targeting and localization of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-3-yl)ethanamine hydrochloride typically involves the reaction of indole with ethylamine under acidic conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . This method is known for its efficiency and high yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form indole-3-acetaldehyde or indole-3-acetic acid.

Reduction: Reduction reactions can convert it into simpler amines or alcohols.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.

Reduction: Various amines and alcohols.

Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

1-(1H-Indol-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its role in neurotransmission and its potential effects on the central nervous system.

Medicine: It is investigated for its potential therapeutic effects, including its use as an antidepressant and its role in the treatment of neurological disorders.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-(1H-Indol-3-yl)ethanamine hydrochloride can be compared with other similar compounds:

Properties

IUPAC Name |

1-(1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7,12H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQAWROCHRZBMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(13R)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid](/img/structure/B6334473.png)

![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)

![8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol](/img/structure/B6334513.png)